
(5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMC is a synthetic compound that is derived from furan and morpholine, and it has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to inhibit the activation of the transcription factor NF-kappaB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to have antioxidant properties, and it has been found to protect cells from oxidative damage. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to have neuroprotective properties, and it has been shown to protect neurons from damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone in lab experiments is its versatility. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone can be used in a wide range of assays and experiments, and it has been found to be effective in both in vitro and in vivo models. Another advantage of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is its stability. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a stable compound that can be stored for long periods of time without degradation. However, one of the limitations of using (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone in lab experiments is its cost. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a synthetic compound that can be expensive to produce, and this may limit its use in some research settings.
Future Directions
There are many future directions for research on (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone. One area of interest is in the development of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone analogs with improved potency and selectivity. Another area of interest is in the exploration of the mechanisms of action of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone, and how it interacts with other signaling pathways in the cell. Additionally, there is a need for further research on the safety and toxicity of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone, particularly in animal models. Overall, (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a promising compound that has the potential to have a significant impact on scientific research in a variety of fields.
Synthesis Methods
The synthesis of (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone involves the reaction of 5-bromofurfural with 2,6-dimethylmorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the reaction is typically around 50%, and the purity of the product can be verified using NMR spectroscopy.
Scientific Research Applications
(5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to have a wide range of applications in scientific research. One of the most promising applications is in the field of cancer research. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to have anti-cancer properties, and it has been found to inhibit the growth of cancer cells in vitro. (5-Bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of arthritis.
properties
IUPAC Name |
(5-bromofuran-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7-4-13(5-8(2)16-7)11(14)9-3-10(12)15-6-9/h3,6-8H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOJMNGXWCVICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
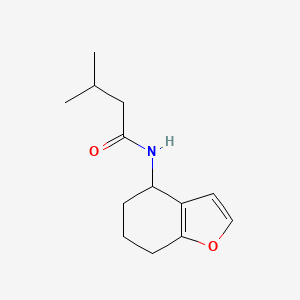

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

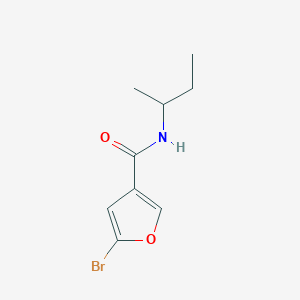

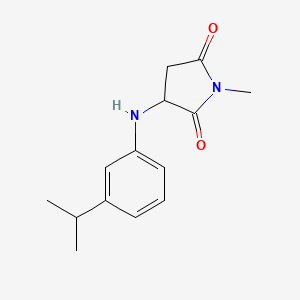
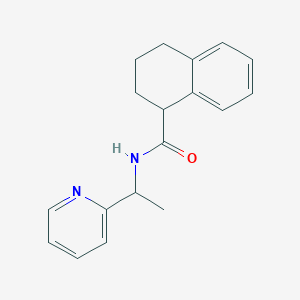
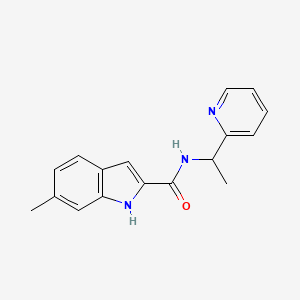
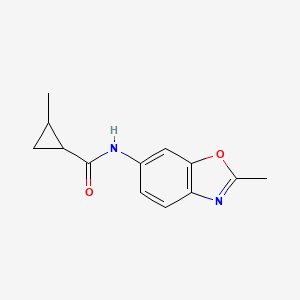
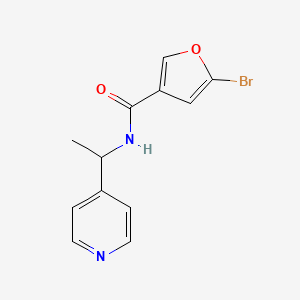
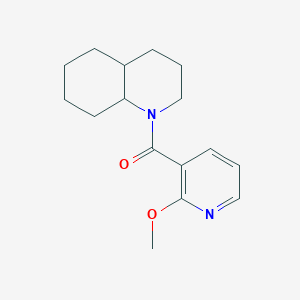
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)